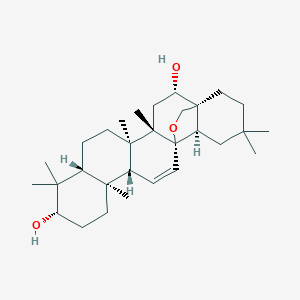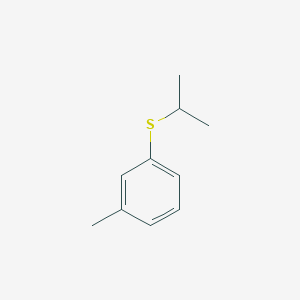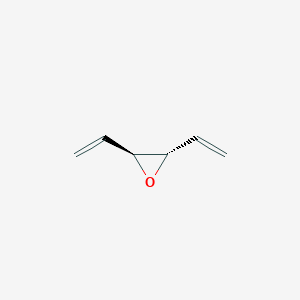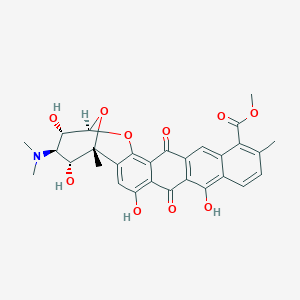
Nogalarene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nogalarene is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a bicyclic compound that contains a five-membered ring and a seven-membered ring. This compound is a versatile compound that has been used in various fields, including medicine, pharmaceuticals, and materials science.
作用機序
The mechanism of action of nogalarene is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
実験室実験の利点と制限
The advantages of nogalarene for lab experiments include its relatively low cost, its ease of synthesis, and its versatility. This compound can be used in a wide range of experiments, including cell culture, animal studies, and material science. However, there are also some limitations to the use of this compound. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some applications.
将来の方向性
There are many future directions for the study of nogalarene. One area of research is the development of this compound-based materials for organic electronics. This compound has been shown to have good electrical conductivity and could be used in the development of flexible electronic devices. Another area of research is the development of this compound-based drug delivery systems. This compound could be used as a carrier for drugs, allowing for targeted delivery to specific tissues or cells. Finally, this compound could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
This compound is a versatile compound that has many potential applications in various fields, including medicine, pharmaceuticals, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biological activity. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a material for organic electronics and as a drug delivery system. Future research on this compound could lead to the development of new materials, drugs, and therapies for a wide range of diseases and conditions.
合成法
Nogalarene can be synthesized through a Diels-Alder reaction between 2,3-dimethoxy-1,3-butadiene and 1,4-naphthoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields a mixture of isomers, which can be separated by column chromatography. The yield of this compound is typically around 30-40%.
科学的研究の応用
Nogalarene has been extensively studied for its biological activity. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a material for organic electronics. In the field of medicine, this compound has been investigated for its potential use as a drug delivery system.
特性
CAS番号 |
11052-69-0 |
|---|---|
分子式 |
C29H27NO10 |
分子量 |
549.5 g/mol |
IUPAC名 |
methyl (1R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,22,24-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,10,12,14,18-octaene-13-carboxylate |
InChI |
InChI=1S/C29H27NO10/c1-10-6-7-11-12(16(10)27(37)38-5)8-13-17(21(11)32)23(34)18-15(31)9-14-25(19(18)22(13)33)39-28-24(35)20(30(3)4)26(36)29(14,2)40-28/h6-9,20,24,26,28,31-32,35-36H,1-5H3/t20-,24-,26+,28+,29+/m0/s1 |
InChIキー |
ZIOYGSZIUMVQSO-CWOXXLDKSA-N |
異性体SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@]5(O6)C)O)N(C)C)O)O)C(=O)OC |
SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
正規SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



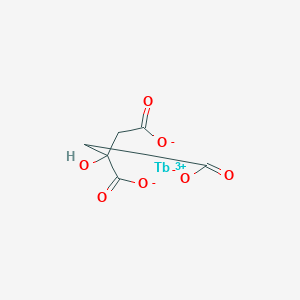




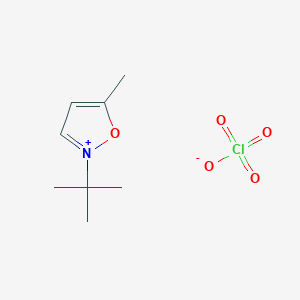



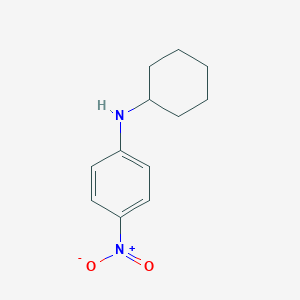
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
